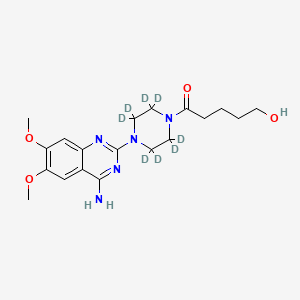

Autac1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

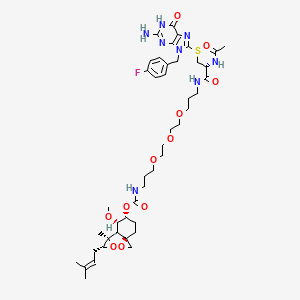

Autophagy-targeting chimera 1 (Autac1) is a heterobifunctional compound designed to promote the autophagic degradation of specific cellular components. It consists of a targeting warhead and a degradation tag that recruits the autophagy system. This compound has shown promise in promoting the clearance of damaged mitochondria and other cellular debris, making it a valuable tool in scientific research and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Autac1 is synthesized through a series of chemical reactions that involve the coupling of a targeting warhead with a degradation tag. The targeting warhead is typically a small molecule that binds to the target protein or organelle, while the degradation tag is a guanine derivative that recruits the autophagy machinery. The synthesis involves multiple steps, including the formation of a flexible linker that connects the two components .

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve purification steps, such as chromatography, to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

Autac1 undergoes several types of chemical reactions, including:

Substitution Reactions: The targeting warhead can be modified through substitution reactions to enhance its binding affinity to the target protein or organelle.

Coupling Reactions: The degradation tag is coupled to the targeting warhead through a flexible linker, forming the final this compound compound.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Guanine Derivatives: Used as the degradation tag.

Small Molecules: Serve as the targeting warhead.

Major Products Formed

The major product formed from the synthesis of this compound is the heterobifunctional compound itself, which consists of the targeting warhead and the degradation tag connected by a flexible linker. This compound is designed to promote the autophagic degradation of specific cellular components .

Aplicaciones Científicas De Investigación

Autac1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study autophagy and protein degradation pathways.

Biology: Helps in understanding the mechanisms of selective autophagy and the clearance of damaged organelles.

Medicine: Potential therapeutic applications in treating diseases associated with protein aggregation and mitochondrial dysfunction, such as neurodegenerative diseases.

Industry: Used in drug discovery and development to identify new therapeutic targets and compounds

Mecanismo De Acción

Autac1 exerts its effects by promoting the autophagic degradation of specific cellular components. The targeting warhead binds to the target protein or organelle, while the degradation tag recruits the autophagy machinery. This leads to the formation of autophagosomes, which engulf the target and transport it to lysosomes for degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and selective autophagy pathways .

Comparación Con Compuestos Similares

Autac1 is unique compared to other similar compounds due to its ability to promote autophagic degradation. Similar compounds include:

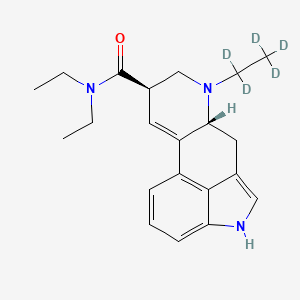

Proteolysis-targeting chimeras (PROTACs): Use the ubiquitin-proteasome system to degrade target proteins.

Specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs): Also rely on the ubiquitin-proteasome system for protein degradation.

Autophagosome-tethering compounds (ATTECs): Similar to this compound, they use the autophagy system for degradation but may have different targeting mechanisms

This compound’s unique feature is its ability to degrade a wider range of substrates, including damaged organelles and protein aggregates, making it a versatile tool in scientific research and potential therapeutic applications .

Propiedades

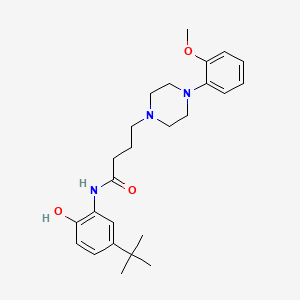

Fórmula molecular |

C44H63FN8O11S |

|---|---|

Peso molecular |

931.1 g/mol |

Nombre IUPAC |

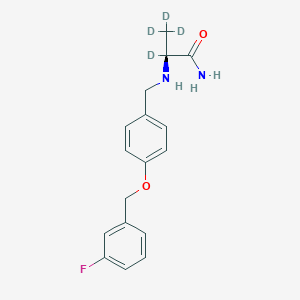

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[3-[2-[2-[3-[[(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate |

InChI |

InChI=1S/C44H63FN8O11S/c1-27(2)8-13-33-43(4,64-33)36-35(58-5)32(14-15-44(36)26-62-44)63-42(57)48-17-7-19-60-21-23-61-22-20-59-18-6-16-47-38(55)31(49-28(3)54)25-65-41-50-34-37(51-40(46)52-39(34)56)53(41)24-29-9-11-30(45)12-10-29/h8-12,31-33,35-36H,6-7,13-26H2,1-5H3,(H,47,55)(H,48,57)(H,49,54)(H3,46,51,52,56)/t31-,32+,33+,35+,36+,43-,44-/m0/s1 |

Clave InChI |

HZYVWSXXYHBZTO-KDJNBPRZSA-N |

SMILES isomérico |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)[C@H](CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C |

SMILES canónico |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)C(CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)

![5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B12418079.png)